Cas no 94782-53-3 (1,3-Naphthalenedisulfonic acid, 6,6'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)azo))bis(4-amino-5-hydroxy-, compd. with 2,2',2''-nitrilotris(ethanol) (1:6))

94782-53-3 structure
Nome del prodotto:1,3-Naphthalenedisulfonic acid, 6,6'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)azo))bis(4-amino-5-hydroxy-, compd. with 2,2',2''-nitrilotris(ethanol) (1:6)
Numero CAS:94782-53-3
MF:C70H116N12O38S6
MW:1926.11765384674
CID:2702052
1,3-Naphthalenedisulfonic acid, 6,6'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)azo))bis(4-amino-5-hydroxy-, compd. with 2,2',2''-nitrilotris(ethanol) (1:6) Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6E)-4-amino-6-[[4-[(E)-2-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid,2-[bis(2-hydr
- 1,3-Naphthalenedisulfonic acid, 6,6'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)-2,1-diazenediyl))bis(4-amino-5-hydroxy-, compd. with 2,2',2''-nitrilotris(ethanol) (1:6)
- 1,3-Naphthalenedisulfonic acid, 6,6'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)azo))bis(4-amino-5-hydroxy-, compd. with 2,2',2''-nitrilotris(ethanol) (1:6)
-
- Inchi: 1S/C34H26N6O20S6.6C6H15NO3/c35-31-27(65(55,56)57)13-25(63(49,50)51)19-7-9-21(33(41)29(19)31)39-37-17-5-3-15(23(11-17)61(43,44)45)1-2-16-4-6-18(12-24(16)62(46,47)48)38-40-22-10-8-20-26(64(52,53)54)14-28(66(58,59)60)32(36)30(20)34(22)42;6*8-4-1-7(2-5-9)3-6-10/h1-14,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);6*8-10H,1-6H2/b2-1+,39-37+,40-38+;;;;;;
- Chiave InChI: QZBANRMWOGRESJ-PDGWSMIXSA-N
- Sorrisi: S(C1C=C(C(=C2C(=C(C=CC2=1)/N=N/C1C=CC(/C=C/C2C=CC(=CC=2S(=O)(=O)O)/N=N/C2C=CC3=C(C=C(C(=C3C=2O)N)S(=O)(=O)O)S(=O)(=O)O)=C(C=1)S(=O)(=O)O)O)N)S(=O)(=O)O)(=O)(=O)O.OCCN(CCO)CCO.OCCN(CCO)CCO.OCCN(CCO)CCO.OCCN(CCO)CCO.OCCN(CCO)CCO.OCCN(CCO)CCO
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 28
- Conta accettatore di obbligazioni idrogeno: 50
- Conta atomi pesanti: 126
- Conta legami ruotabili: 48
- Complessità: 2430
- Superficie polare topologica: 902
1,3-Naphthalenedisulfonic acid, 6,6'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)azo))bis(4-amino-5-hydroxy-, compd. with 2,2',2''-nitrilotris(ethanol) (1:6) Letteratura correlata
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
94782-53-3 (1,3-Naphthalenedisulfonic acid, 6,6'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)azo))bis(4-amino-5-hydroxy-, compd. with 2,2',2''-nitrilotris(ethanol) (1:6)) Prodotti correlati
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
